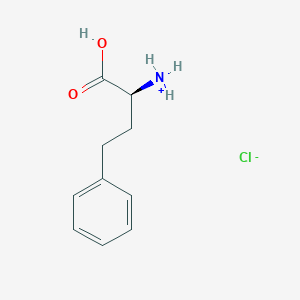

(S)-2-Amino-4-phenylbutanoic acid hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often used in the synthesis of peptides and other complex organic molecules. This compound is particularly interesting due to its structural similarity to natural amino acids, making it a valuable tool in both research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as (S)-phenylalanine.

Protection: The amino group of the precursor is protected using a suitable protecting group like a carbamate.

Chain Extension: The protected amino acid undergoes chain extension through a series of reactions, including alkylation or acylation.

Deprotection: The protecting group is removed to yield the free amino acid.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions can also occur, particularly at the carboxyl group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products:

Oxidation: Products may include oxidized derivatives of the amino group.

Reduction: Reduced forms of the carboxyl group, such as alcohols.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-2-Amino-4-phenylbutanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These include:

| Drug Name | Manufacturer | Application |

|---|---|---|

| Analapril | Merck GmbH | Hypertension treatment |

| Quinapril | Pfizer, Inc. | Hypertension treatment |

| Benazepril | Novartis Pharma AG | Hypertension treatment |

| Ramipril | Aventis GmbH | Hypertension treatment |

These ACE inhibitors are critical in managing cardiovascular diseases, highlighting the compound's importance in drug formulation .

Neuroscience Research

Due to its structural similarity to L-DOPA, this compound is being investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine synthesis. Preliminary studies suggest it may influence neurological pathways, making it a candidate for further research in neuropharmacology .

Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry for developing new compounds with desired biological activities. Its unique structure allows chemists to explore various synthetic routes to create derivatives that may exhibit enhanced pharmacological properties .

Case Study 1: Synthesis of ACE Inhibitors

A study demonstrated an improved method for synthesizing (S)-2-amino-4-phenylbutanoic acid from L-aspartic acid, achieving high yields through a mild reaction process. This method enhances the efficiency of producing key intermediates for ACE inhibitors, facilitating the development of new antihypertensive drugs .

Case Study 2: Neuropharmacological Studies

Research exploring the impact of (S)-2-Amino-4-phenylbutanoic acid on neuronal cultures indicated potential neuroprotective effects. The findings suggest that this compound may modulate neurotransmitter release, warranting further investigation into its therapeutic applications in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of (S)-2-Amino-4-phenylbutanoic acid hydrochloride involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It may participate in pathways related to amino acid metabolism and protein synthesis.

Comparaison Avec Des Composés Similaires

Phenylalanine: A natural amino acid with a similar structure.

Tyrosine: Another amino acid with a phenyl group.

Leucine: An amino acid with a similar aliphatic chain.

Uniqueness: (S)-2-Amino-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino and a phenyl group, making it a versatile compound in various applications.

Activité Biologique

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as phenylalanine derivative, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by various studies and data.

Chemical Structure and Properties

- Chemical Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- CAS Number : 13048315

This compound is characterized by its chiral center, which influences its biological activity. The hydrochloride form enhances its solubility in water, facilitating its use in various biological assays.

The biological activity of this compound is primarily attributed to its role as an amino acid analog. It can interact with various neurotransmitter systems, particularly in the central nervous system (CNS), where it may influence neurotransmitter synthesis and release.

-

Neurotransmitter Modulation :

- It has been shown to affect the levels of neurotransmitters such as dopamine and serotonin, potentially enhancing mood and cognitive functions.

- Studies indicate that it may act as a precursor to neurotransmitters, thereby influencing synaptic plasticity and neuronal communication.

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells. This property is crucial for neuroprotection and could have implications for neurodegenerative diseases.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.

Case Studies

- Neurological Disorders :

- Pain Management :

- Diabetes Management :

Comparative Analysis

| Property | This compound | Other Amino Acids |

|---|---|---|

| Neurotransmitter Modulation | Yes | Varies |

| Antioxidant Activity | Moderate | High in some cases |

| Anti-inflammatory Effects | Yes | Limited |

| Role in Pain Management | Yes | Limited |

| Insulin Sensitivity Enhancement | Yes | Not applicable |

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- Antiviral Activity : Preliminary research suggests potential antiviral properties against specific viral strains, indicating a broader spectrum of biological activity .

- Cytotoxicity Studies : In vitro assays demonstrated low cytotoxicity at therapeutic concentrations, supporting its safety profile for clinical use .

- Mechanistic Insights : Molecular docking studies have provided insights into its binding affinities with neurotransmitter receptors, further elucidating its mechanism of action .

Propriétés

IUPAC Name |

(2S)-2-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBMONIBOQCTCF-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.